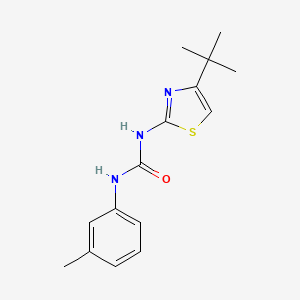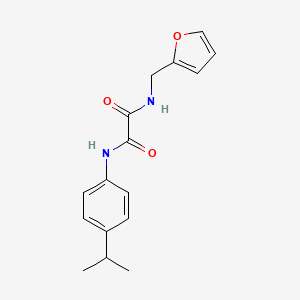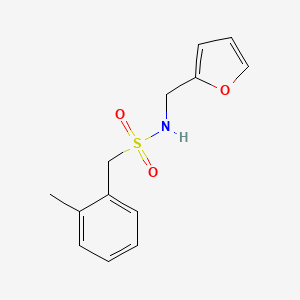![molecular formula C17H25N3O3S B4833212 N-[4-(1,1-dimethylpropyl)cyclohexyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4833212.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2,1,3-benzoxadiazole-4-sulfonamide
説明
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as DBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DBS belongs to the class of benzoxadiazole sulfonamides and has been shown to exhibit a range of biological properties, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用機序
The exact mechanism of action of DBS is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. DBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
DBS has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, DBS has also been shown to exhibit antioxidant effects. It can scavenge free radicals and reduce oxidative stress in cells.
実験室実験の利点と制限
DBS has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also water-soluble, which makes it easy to administer to cells or animals in experiments.
However, there are also some limitations to using DBS in laboratory experiments. DBS has low bioavailability, which means that it may not be effective when administered orally. It also has a short half-life, which means that it may need to be administered frequently to maintain therapeutic levels.
将来の方向性
There are several future directions for the study of DBS. One area of interest is in the development of DBS-based therapies for cancer and inflammatory diseases. Researchers are also investigating the potential of DBS as a therapeutic agent for viral infections, such as HIV and HBV.
Another area of interest is in the development of new synthetic methods for DBS that can improve its bioavailability and pharmacokinetic properties. Researchers are also investigating the use of DBS as a probe to study the activity of enzymes and signaling pathways involved in disease.
Conclusion
In conclusion, DBS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DBS exhibits a range of biological properties, including anti-inflammatory, anti-cancer, and anti-viral effects. While there are some limitations to using DBS in laboratory experiments, there are also several future directions for the study of this compound. With further research, DBS may prove to be a valuable tool in the development of new therapies for cancer, inflammatory diseases, and viral infections.
科学的研究の応用
DBS has been extensively studied in various biomedical research fields due to its broad range of biological activities. One of the primary applications of DBS is in the field of cancer research. DBS has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, DBS has also been shown to exhibit anti-inflammatory effects. DBS can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models of disease.
DBS has also been studied for its potential anti-viral effects. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) in vitro.
特性
IUPAC Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-4-17(2,3)12-8-10-13(11-9-12)20-24(21,22)15-7-5-6-14-16(15)19-23-18-14/h5-7,12-13,20H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPCEYNVWDPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833151.png)
![methyl 2-{4-[(2-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833158.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4833160.png)


![1-ethyl-4-[(pentachlorophenoxy)acetyl]piperazine](/img/structure/B4833177.png)
![1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4833193.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4833200.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4833207.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4833219.png)
![methyl 9-methyl-2-[3-(2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833223.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)